molecular formula C10H8N4O B2431297 8-oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 362596-40-5

8-oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B2431297
CAS No.: 362596-40-5
M. Wt: 200.201
InChI Key: DPLYBDFIFAMLDG-UHFFFAOYSA-N
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Description

8-oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a fused ring system that includes a pyrazole and pyrimidine moiety, which contributes to its distinctive chemical properties.

Preparation Methods

The synthesis of 8-oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and cyclopent-1-en-1-ylpyrrolidine, followed by alkylation with various agents . The reaction conditions often require the use of bases such as sodium alkoxide (sodium ethoxide or sodium methoxide) as both the reagent and catalyst . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

8-oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain kinases, which are crucial for cell signaling and proliferation . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 8-oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-3-carbonitrile include:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydroxyl group, which can influence its reactivity and biological activity.

Properties

IUPAC Name

2-oxo-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-triene-10-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O/c11-4-6-5-12-14-9(6)13-8-3-1-2-7(8)10(14)15/h5,12H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZSFHDZYAUOSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C3C(=CNN3C2=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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